4-Bromo-2-ethyl-1-isopropoxybenzene
Description
4-Bromo-2-ethyl-1-isopropoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with a bromine atom at the para position (C4), an ethyl group at the ortho position (C2), and an isopropoxy group at the meta position (C1).
The ethyl and isopropoxy groups introduce steric and electronic effects that modulate reactivity.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
GURUBDWASNDUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-isopropoxybenzene typically involves the bromination of 2-ethyl-1-isopropoxy-benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-ethyl-1-isopropoxybenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-ethyl-1-isopropoxy-benzene derivatives.
Oxidation: Formation of 4-bromo-2-ethyl-1-isopropoxy-phenol.
Reduction: Formation of 2-ethyl-1-isopropoxy-benzene.
Scientific Research Applications
4-Bromo-2-ethyl-1-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-1-isopropoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 4-Bromo-2-ethyl-1-isopropoxybenzene with similar compounds, focusing on molecular weight, substituents, and inferred properties:
Key Observations :
- In contrast, chloro substituents (e.g., 637022-52-7) enhance electrophilicity, favoring nucleophilic displacement .
- Lipophilicity : The isopropoxy group increases lipophilicity compared to methoxy analogs (e.g., 1369775-86-9), impacting solubility and membrane permeability in biological applications .
Halogen Reactivity
- Bromine vs. Chlorine : Bromine in 4-Bromo-2-ethyl-1-isopropoxybenzene is more reactive in cross-coupling reactions than chlorine in analogs like 201849-21-0. However, steric hindrance from the ethyl group may reduce reaction rates compared to less bulky derivatives .
- Ortho vs. Para Substituents : Ethyl at C2 (ortho to Br) may direct incoming electrophiles to the para position (C1), whereas chloro substituents (e.g., 637022-52-7) could promote meta substitution due to electronic effects .
Functional Group Compatibility
- Isopropoxy Stability : The isopropoxy group is less prone to hydrolysis than methoxy groups under acidic conditions, as seen in analogs like 1369775-86-9 .
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